molecular formula C13H24N2O5S2 B2449464 1-methanesulfonyl-4-(4-methanesulfonylpiperidine-1-carbonyl)piperidine CAS No. 1448051-26-0

1-methanesulfonyl-4-(4-methanesulfonylpiperidine-1-carbonyl)piperidine

Cat. No.: B2449464
CAS No.: 1448051-26-0
M. Wt: 352.46
InChI Key: KJZMBMFKXBPQEM-UHFFFAOYSA-N
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Description

1-methanesulfonyl-4-(4-methanesulfonylpiperidine-1-carbonyl)piperidine is a useful research compound. Its molecular formula is C13H24N2O5S2 and its molecular weight is 352.46. The purity is usually 95%.
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Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5S2/c1-21(17,18)12-5-7-14(8-6-12)13(16)11-3-9-15(10-4-11)22(2,19)20/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZMBMFKXBPQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methanesulfonyl-4-(4-methanesulfonylpiperidine-1-carbonyl)piperidine is a complex organic compound with significant potential in pharmaceutical and biochemical research. Its unique structure, characterized by multiple sulfonyl groups and a piperidine core, suggests diverse biological activities, particularly in the context of enzyme inhibition and receptor interactions.

  • Molecular Formula : C20H22N2O4S2
  • Molecular Weight : 446.53 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl groups enhance its affinity for these targets, potentially leading to modulation of their activity. This interaction can trigger downstream signaling pathways that affect various biological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of aggrecanases, enzymes implicated in osteoarthritis and other degenerative diseases. Inhibiting these enzymes can help preserve cartilage integrity and function .
  • Receptor Binding : Preliminary studies suggest that the compound may also bind to certain receptors involved in pain and inflammation pathways, indicating potential applications in pain management therapies .

Case Studies and Research Findings

  • Aggrecanase Inhibition : A series of studies have demonstrated that related sulfonamide compounds effectively inhibit aggrecanases. For instance, arylsulfonamide inhibitors have shown promise in preclinical models for treating osteoarthritis by preserving cartilage .
  • Pharmaceutical Development : This compound serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders, where its ability to modulate neurotransmitter receptors is being explored .
  • Biochemical Research : Studies have utilized this compound to investigate enzyme inhibition mechanisms, providing insights into biological pathways relevant to various diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits aggrecanases, potentially preserving cartilage
Receptor BindingInteracts with receptors linked to pain/inflammation
Pharmaceutical UseIntermediate in drug synthesis for neurological disorders
Biochemical ResearchInvestigates enzyme inhibition mechanisms

Scientific Research Applications

Biological Activities

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl groups enhance its affinity for these targets, potentially leading to modulation of their activity. This interaction can trigger downstream signaling pathways that affect various biological processes.

Key Biological Activities

  • Enzyme Inhibition :
    • The compound has been studied for its potential as an inhibitor of aggrecanases, enzymes implicated in osteoarthritis and other degenerative diseases. Inhibiting these enzymes can help preserve cartilage integrity and function .
  • Receptor Binding :
    • Preliminary studies suggest that the compound may also bind to certain receptors involved in pain and inflammation pathways, indicating potential applications in pain management therapies .

Aggrecanase Inhibition

A series of studies have demonstrated that related sulfonamide compounds effectively inhibit aggrecanases. For instance, arylsulfonamide inhibitors have shown promise in preclinical models for treating osteoarthritis by preserving cartilage .

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders, where its ability to modulate neurotransmitter receptors is being explored. Research indicates its potential role in developing treatments for conditions such as depression and anxiety .

Biochemical Research

Studies have utilized this compound to investigate enzyme inhibition mechanisms, providing insights into biological pathways relevant to various diseases. The compound's structural characteristics allow researchers to explore its interactions at a molecular level, enhancing our understanding of disease mechanisms .

Data Table: Summary of Biological Activities

Activity Type Description References
Enzyme InhibitionInhibits aggrecanases involved in osteoarthritis; preserves cartilage integrity
Receptor BindingPotential binding to pain and inflammation receptors; applications in pain management therapies
Pharmaceutical DevelopmentIntermediate for synthesizing drugs targeting neurological disorders
Biochemical InsightsInvestigates enzyme inhibition mechanisms; enhances understanding of disease pathways

Q & A

Q. What strategies mitigate off-target effects in kinase or CYP450 assays?

  • Methodological Answer : Screen against panels (e.g., Eurofins Cerep) at 10 µM. For CYP3A4/2D6 inhibition, use fluorogenic substrates (e.g., Vivid® kits). Prioritize analogs with >100-fold selectivity over carbonic anhydrase isoforms .

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